

# A Comparative Analysis of FASN Inhibitors in Acne: Denifanstat vs. TVB-3567

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of acne vulgaris treatment is evolving, with a renewed focus on targeting the underlying pathophysiology of the disease. Among the novel mechanisms being explored, the inhibition of fatty acid synthase (FASN) has emerged as a promising strategy. FASN is a key enzyme in de novo lipogenesis (DNL), the process responsible for the production of lipids that contribute to sebum. Overproduction of sebum is a primary driver of acne. This guide provides a detailed comparison of two FASN inhibitors, **Denifanstat** and TVB-3567, based on available experimental data.

## Mechanism of Action: Targeting Sebum Production and Inflammation

Both **Denifanstat** and TVB-3567 are potent and selective small molecule inhibitors of FASN.[1] [2] By blocking FASN, these compounds aim to reduce the synthesis of fatty acids, particularly palmitate, a key component of sebum.[1][3] This direct inhibition of lipogenesis in sebocytes is expected to decrease sebum production, a cornerstone of acne pathogenesis.[4][5] Furthermore, FASN inhibition has been shown to have anti-inflammatory effects by decreasing the secretion of pro-inflammatory cytokines.[4][5] This dual mechanism of action—reducing sebum and inflammation—positions FASN inhibitors as a compelling therapeutic approach for acne.[6]

#### **Development Status and Clinical Advancement**



**Denifanstat**, also known as ASC40, is significantly more advanced in clinical development for acne.[1][4] It has successfully completed Phase 2 and Phase 3 clinical trials for the treatment of moderate to severe acne vulgaris.[7][8][9] In contrast, TVB-3567 is in the early stages of clinical development.[1] An Investigational New Drug (IND) application for TVB-3567 has been cleared by the FDA, and a first-in-human Phase 1 clinical trial was planned to initiate in 2025 to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy participants with or without acne.[1][10][11]

### **Preclinical and Clinical Data Summary**

Due to the differing stages of development, a direct head-to-head comparison of clinical efficacy in acne models is not yet possible. However, the available data for **Denifanstat** provides a benchmark for the potential of FASN inhibitors in this indication.

Table 1: Comparative Overview of Denifanstat and TVB-3567

| Feature                       | Denifanstat (ASC40)                                                            | TVB-3567                                                                                                                  |
|-------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action           | Selective Fatty Acid Synthase<br>(FASN) Inhibitor[4][12]                       | Potent and selective Fatty Acid<br>Synthase (FASN) Inhibitor[1][2]                                                        |
| Therapeutic Target            | Acne Vulgaris, Metabolic  Dysfunction-Associated  Steatohepatitis (MASH)[1][7] | Acne Vulgaris[1]                                                                                                          |
| Development Phase (Acne)      | Phase 3 Completed[7][8]                                                        | Phase 1 Initiated[1][10]                                                                                                  |
| Administration                | Oral, once-daily[7]                                                            | Oral (inferred from preclinical development for other FASN inhibitors)                                                    |
| Reported Preclinical Activity | Reduced facial sebum palmitic acid levels[4]                                   | Potent FASN inhibitory activity in human, rat, mouse, and dog cell lines; inhibited palmitate synthesis in a rat model[1] |



Table 2: Summary of Denifanstat Phase 3 Clinical Trial

Efficacy Results (12 Weeks)[7][8]

| Efficacy Endpoint                                        | Denifanstat (50 mg<br>once daily) | Placebo | p-value  |
|----------------------------------------------------------|-----------------------------------|---------|----------|
| IGA Treatment<br>Success Rate                            | 33.17%                            | 14.58%  | < 0.0001 |
| Mean Percent Reduction in Total Lesion Count             | 57.38%                            | -       | -        |
| Placebo-Adjusted<br>Reduction in Total<br>Lesions        | 22.0%                             | -       | -        |
| Mean Percent Reduction in Inflammatory Lesion Count      | 63.45%                            | -       | -        |
| Placebo-Adjusted Reduction in Inflammatory Lesions       | 20.2%                             | -       | -        |
| Mean Percent Reduction in Non- inflammatory Lesion Count | 51.85%                            | -       | -        |

IGA Treatment Success is defined as an Investigator's Global Assessment score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline.

# Table 3: Summary of Denifanstat Phase 2 Clinical Trial Efficacy Results (12 Weeks, 50 mg dose)[4][6]



| Efficacy Endpoint                                     | Denifanstat (50 mg<br>once daily) | Placebo | p-value |
|-------------------------------------------------------|-----------------------------------|---------|---------|
| Placebo-Adjusted IGA<br>Success Rate                  | 14.3%                             | -       | -       |
| Placebo-Adjusted IGA<br>Reduction ≥2 points           | 16.2%                             | -       | -       |
| Median Percentage<br>Change in Total<br>Lesion Count  | -27.1%                            | -23.5%  | 0.008   |
| Median Percentage Change in Inflammatory Lesion Count | -33.5%                            | -13.0%  | 0.003   |

## Table 4: Safety and Tolerability of Denifanstat (Phase 3)

[9]

| Adverse Event | Denifanstat (50 mg once<br>daily) | Placebo |
|---------------|-----------------------------------|---------|
| Dry Skin      | 6.3%                              | 2.9%    |
| Dry Eye       | 5.9%                              | 3.8%    |

All treatment-related adverse events were reported as mild or moderate. No serious adverse events or Grade 3/4 adverse events were reported.[9]

# Experimental Protocols Denifanstat Phase 3 Clinical Trial (NCT06192264)[7][8] [13]

• Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial conducted in China.



- Participants: 480 patients with moderate to severe acne vulgaris, defined by an Investigator's Global Assessment (IGA) score of 3 or 4.
- Randomization: Patients were randomized in a 1:1 ratio to two treatment arms.
- Treatment:
  - Arm 1: **Denifanstat** 50 mg, administered orally once daily for 12 weeks.
  - Arm 2: Placebo, administered orally once daily for 12 weeks.
- Primary Efficacy Endpoints (at Week 12):
  - Proportion of patients achieving "treatment success," defined as an IGA score of 0 (clear)
     or 1 (almost clear) and a reduction of at least 2 points from baseline.
  - Percentage change from baseline in total lesion count.
  - Percentage change from baseline in inflammatory lesion count.
- Key Secondary Endpoint (at Week 12):
  - Percentage change from baseline in non-inflammatory lesion count.
- Safety Assessments: Monitoring and recording of all adverse events, with severity grading.

#### TVB-3567 Planned Phase 1 Clinical Trial[1][10]

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: Healthy participants with or without acne.
- Objectives: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of TVB-3567.

#### **Visualizing the Pathways and Processes**

To better illustrate the underlying mechanisms and experimental designs, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mechanism of FASN inhibitors in acne.





Click to download full resolution via product page

Caption: Denifanstat Phase 3 trial workflow.

#### Conclusion

**Denifanstat** has demonstrated statistically significant and clinically meaningful efficacy in treating moderate to severe acne, coupled with a favorable safety profile in late-stage clinical trials.[7][8] As the first-in-class FASN inhibitor to show such results, it sets a high bar for other drugs in this class. TVB-3567, as another potent FASN inhibitor from the same developer, is positioned to build upon the knowledge gained from the **Denifanstat** program.[1][13] While clinical data for TVB-3567 in acne is not yet available, its progression into Phase 1 is a significant step.[1] Future studies will be crucial to determine its comparative efficacy and



safety profile. For now, the comprehensive data on **Denifanstat** provides strong validation for FASN inhibition as a novel and effective therapeutic strategy for acne vulgaris.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Programs FASN Inhibitor | Sagimet Biosciences [sagimet.com]
- 2. FDA Clears IND for Sagimet's Novel FASN Inhibitor TVB-3567 for Acne Treatment [trial.medpath.com]
- 3. Facebook [cancer.gov]
- 4. ascletis.com [ascletis.com]
- 5. Phase 3 Data: Denifanstat, a First-in-Class, Once-Daily Oral FASN Inhibitor, Hits All Primary Endpoints in Acne Trial The Dermatology Digest [thedermdigest.com]
- 6. Phase II Results: ASC40 FASN Inhibitor for Acne Presented at AAD 2024 [synapse.patsnap.com]
- 7. Positive Phase 3 Results for Denifanstat for the Treatment of Moderate to Severe Acne to be Presented at the EADV Congress 2025 by Partner Ascletis | Sagimet Biosciences Inc [ir.sagimet.com]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. hcplive.com [hcplive.com]
- 10. acneandrosacea.org [acneandrosacea.org]
- 11. Sagimet Biosciences Announces IND Clearance for TVB-3567, a Second FASN Inhibitor Targeting Acne, with Phase 1 Trial Planned for 2025 | Nasdaq [nasdaq.com]
- 12. What is Denifanstat used for? [synapse.patsnap.com]
- 13. Sagimet Biosciences Announces Clearance of IND for FASN Inhibitor TVB-3567, to be Developed for the Treatment of Acne | Sagimet Biosciences Inc [ir.sagimet.com]
- To cite this document: BenchChem. [A Comparative Analysis of FASN Inhibitors in Acne: Denifanstat vs. TVB-3567]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b611513#comparing-denifanstat-and-tvb-3567-in-acne-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com